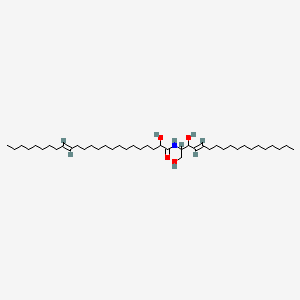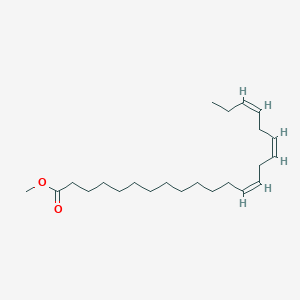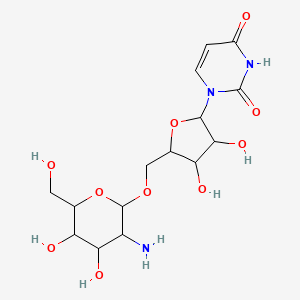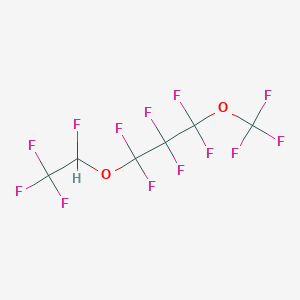
N-(2'-(S)-hydroxynervonoyl)-D-erythro-sphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine is a complex sphingolipid derivative Sphingolipids are a class of lipids that play crucial roles in cellular structure and signaling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine typically involves multiple steps, including the preparation of the sphingosine backbone and the subsequent attachment of the hydroxynervonoyl group. Common synthetic routes may involve:
Sphingosine Backbone Synthesis: This can be achieved through the condensation of palmitoyl-CoA and serine, followed by reduction and deprotection steps.
Attachment of Hydroxynervonoyl Group: This step involves the esterification or amidation of the sphingosine backbone with hydroxynervonoyl chloride or a similar derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sphingolipid metabolism and function.
Biology: The compound is involved in cellular signaling pathways and can be used to investigate cell membrane dynamics.
Medicine: It has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Industry: The compound can be used in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with sphingolipid receptors and enzymes involved in sphingolipid metabolism.
Pathways Involved: It plays a role in signaling pathways that regulate cell growth, apoptosis, and differentiation. The compound can modulate the activity of key enzymes such as sphingomyelinase and ceramidase.
類似化合物との比較
Similar Compounds
Ceramide: A simpler sphingolipid with similar structural features but lacking the hydroxynervonoyl group.
Sphingosine-1-phosphate: A phosphorylated derivative of sphingosine with distinct signaling functions.
Glycosphingolipids: Sphingolipids with attached sugar moieties, involved in cell recognition and signaling.
Uniqueness
N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine is unique due to its specific hydroxynervonoyl group, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to modulate specific signaling pathways and interact with unique molecular targets sets it apart from other sphingolipids.
This detailed article provides a comprehensive overview of N-(2’-(S)-hydroxynervonoyl)-D-erythro-sphingosine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C42H81NO4 |
|---|---|
分子量 |
664.1 g/mol |
IUPAC名 |
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide |
InChI |
InChI=1S/C42H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h17-18,34,36,39-41,44-46H,3-16,19-33,35,37-38H2,1-2H3,(H,43,47)/b18-17+,36-34+ |
InChIキー |
AEJPDHWODCHVKB-LRTHYCSKSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)C(CCCCCCCCCCCC/C=C/CCCCCCCC)O)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCCCCCCCC=CCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12063549.png)


![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B12063559.png)

![[4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063570.png)





![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)

![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)
